1-Aminopiperidine-2,6-dione 1-Aminopiperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 114609-19-7
VCID: VC14377724
InChI: InChI=1S/C5H8N2O2/c6-7-4(8)2-1-3-5(7)9/h1-3,6H2
SMILES:
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

1-Aminopiperidine-2,6-dione

CAS No.: 114609-19-7

Cat. No.: VC14377724

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

1-Aminopiperidine-2,6-dione - 114609-19-7

Specification

CAS No. 114609-19-7
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name 1-aminopiperidine-2,6-dione
Standard InChI InChI=1S/C5H8N2O2/c6-7-4(8)2-1-3-5(7)9/h1-3,6H2
Standard InChI Key PAMWIQZMLLUFBP-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C(=O)C1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Aminopiperidine-2,6-dione (CAS 114609-19-7) has the molecular formula C5H8N2O2\text{C}_5\text{H}_8\text{N}_2\text{O}_2 and a molecular weight of 128.129 g/mol . Its IUPAC name, 1-aminopiperidine-2,6-dione, reflects the substitution pattern on the piperidine ring. The compound’s structure features a six-membered ring with an amine group at position 1 and two carbonyl groups at positions 2 and 6 (Figure 1).

Table 1: Key identifiers of 1-aminopiperidine-2,6-dione

PropertyValue
CAS Registry Number114609-19-7
Molecular FormulaC5H8N2O2\text{C}_5\text{H}_8\text{N}_2\text{O}_2
Molecular Weight128.129 g/mol
InChI KeyPAMWIQZMLLUFBP-UHFFFAOYSA-N
SMILESC1C(N)C(=O)NC(=O)C1
Topological Polar Surface Area63.4 Ų

The computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, suggesting moderate solubility in polar solvents . The exact mass is 128.058577 g/mol, with a monoisotopic mass of 128.058577 Da .

Physical and Chemical Properties

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
1-Aminopiperidine-2,6-dioneNot reportedNot reportedNot reported
3-Aminopiperidine-2,6-dione142–143334.51.243
3-Aminopiperidine-2,6-dione HCl24666-56-6>300 (decomposes)Not reported

Applications in Pharmaceutical Chemistry

Role in PROTAC Development

1-Aminopiperidine-2,6-dione derivatives are critical in designing PROTACs, which recruit E3 ubiquitin ligases (e.g., cereblon) to degrade target proteins . For example, 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (CAS 1158264-69-7) serves as a cereblon-binding linker in PROTACs, enabling targeted protein degradation . The amino group in 1-aminopiperidine-2,6-dione may facilitate similar interactions, though specific studies are pending.

Recent Research and Future Directions

Advances in Synthesis

Recent methodologies emphasize green chemistry principles, such as the palladium-catalyzed route for pomalidomide . Applying similar strategies to 1-aminopiperidine-2,6-dione could enhance yield and reduce environmental impact.

Emerging Therapeutic Applications

PROTACs and targeted protein degradation represent a frontier in drug discovery . The adaptability of 1-aminopiperidine-2,6-dione’s scaffold makes it a candidate for developing next-generation therapeutics against cancers and neurodegenerative diseases.

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